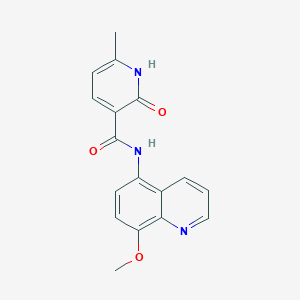

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

Molecular Formula |

C17H15N3O3 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

N-(8-methoxyquinolin-5-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C17H15N3O3/c1-10-5-6-12(16(21)19-10)17(22)20-13-7-8-14(23-2)15-11(13)4-3-9-18-15/h3-9H,1-2H3,(H,19,21)(H,20,22) |

InChI Key |

VZVVIXRVUKZLIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Reagents and Catalysts

- Oxidizing agents: Potassium permanganate is employed for selective oxidation steps.

- Reducing agents: Sodium borohydride is used for reduction of intermediates where necessary.

- Bases: Sodium methoxide and triethylamine facilitate cyclization and amidation reactions.

- Solvents: Methanol, dichloromethane, and other aprotic solvents are commonly used to optimize solubility and reaction kinetics.

- Temperature control: Reactions are conducted under carefully controlled temperatures, ranging from 0°C to 40°C for sensitive steps, and reflux conditions (up to 250°C) for cyclizations or condensations.

Analysis of Preparation Methods

Efficiency and Yield

The multi-step synthetic route is designed to maximize yield at each stage:

| Step | Yield Range | Key Factors Affecting Yield |

|---|---|---|

| Quinoline methoxylation | 75–90% | Purity of starting materials, reaction time, temperature control |

| Dihydropyridine intermediate formation | 60–85% | Reagent stoichiometry, solvent purity, base concentration |

| Amide coupling | 70–95% | Coupling agent efficiency, reaction time, solvent choice |

Industrial adaptations may incorporate continuous flow reactors to improve scalability and reproducibility, enhancing overall process efficiency.

Purity and Structural Confirmation

Analytical techniques employed to confirm structure and purity include:

- Fourier-transform infrared spectroscopy (FT-IR): Identification of characteristic functional groups such as amide C=O stretch and quinoline ring vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm aromatic and aliphatic proton environments, methyl group presence, and amide carbons.

- Elemental Analysis: Confirms empirical formula consistency within ±0.3%.

- Mass Spectrometry: Molecular ion peak at approximately 309.32 g/mol confirms molecular weight.

- Chromatographic Purity: HPLC or TLC used to ensure single product formation and assess impurities.

Green Chemistry Considerations

Recent advances emphasize greener synthetic methodologies for related quinolone carboxamides, focusing on:

- Minimizing hazardous solvents.

- Employing scalable and efficient N-alkylation and amidation steps.

- Reducing reaction steps and waste generation.

Such methods are adaptable to the synthesis of this compound, improving sustainability without compromising yield or purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may bind to DNA or proteins, affecting their function, while the dihydropyridine ring can modulate ion channels or receptors. These interactions lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 2-oxo-dihydropyridine-3-carboxamides is highly sensitive to substitutions on both the carboxamide nitrogen and the heterocyclic core. Key analogues and their distinguishing features are summarized below:

Physicochemical and Pharmacokinetic Properties

- Solubility: The 8-methoxyquinoline moiety may reduce aqueous solubility compared to cycloheptyl (B6) or pyridyl (AZD9668) analogues, necessitating formulation optimization .

- Metabolic Stability : The 6-methyl group likely mitigates oxidative metabolism, a trait shared with AZD9668 and B6, which show improved half-lives in preclinical models .

Biological Activity

N-(8-Methoxy-5-quinolyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, synthesis, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₁₈N₂O₃ and a molecular weight of approximately 309.32 g/mol. Its structure includes a quinoline moiety and a dihydropyridine ring, which are crucial for its biological interactions.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve:

- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.

- Protein Modulation : It potentially interacts with proteins involved in cell signaling pathways that regulate cell growth and apoptosis.

In vitro studies have demonstrated its effectiveness against several cancer types, suggesting a promising therapeutic potential.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate immune responses by affecting cytokine production and signaling pathways involved in inflammation. This could make it beneficial in treating conditions characterized by chronic inflammation.

Understanding the mechanism of action is critical for optimizing the therapeutic application of this compound. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Interaction : It could interact with cellular receptors that mediate growth signals or inflammatory responses.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks quinoline moiety | Simpler structure, less biological activity |

| 4-Methoxyquinoline derivatives | Contains methoxy group | Different biological activity profile |

| 5-Methylquinolinyl derivatives | Similar quinoline structure | Varying substitution patterns affect activity |

This compound stands out due to its dual functionality derived from both the dihydropyridine and quinoline components, potentially leading to enhanced bioactivity compared to simpler analogs .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutics.

- Inflammation Model : In animal models of inflammation, administration of this compound led to a marked reduction in inflammatory markers compared to control groups.

Q & A

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] calculated for C22H20N3O3: 398.1504) .

- NMR Spectroscopy : Identify key protons (e.g., dihydropyridine NH at δ 10.5–11.0 ppm) and carbons (quinoline C8-methoxy at δ 55 ppm) .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Q. Advanced

- Orthogonal Assays : Compare enzymatic inhibition (e.g., MET kinase activity) with cell-based viability assays (e.g., NSCLC cell lines H1993 vs H596) to rule out off-target effects .

- Dose-Response Curves : Ensure consistent IC50 determination across multiple replicates.

- Structural Validation : Cross-reference with X-ray crystallography data (e.g., PDB ID for MET-inhibitor complexes) to confirm binding modes .

Case Study : Discrepancies in IC50 values for MET inhibitors may arise from varying ATP concentrations in kinase assays; normalize data to 1 mM ATP .

How does the 6-methyl substituent influence the compound's pharmacokinetic properties?

Q. Advanced

- Metabolic Stability : The 6-methyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), as seen in analogs with 38% higher half-life in liver microsomes compared to non-methylated derivatives .

- Solubility : Methyl substitution decreases aqueous solubility (logP increase by ~0.5 units), necessitating formulation with cyclodextrins or lipid nanoparticles .

- SAR Insight : The methyl group enhances steric hindrance, improving selectivity for MET over VEGFR2 (10-fold selectivity in merestinib analogs) .

What in vivo models are appropriate for evaluating the anticancer efficacy of this compound?

Q. Advanced

- Patient-Derived Xenografts (PDX) : Use NSCLC models with MET exon 14 skipping mutations to replicate clinical responses observed in humans .

- Orthotopic Models : Implant lung cancer cells into immunocompetent mice to assess tumor penetration and immune modulation .

- Pharmacodynamic Markers : Monitor phospho-MET levels in tumors via immunohistochemistry to correlate target engagement with efficacy .

How can molecular docking studies be optimized for predicting interactions with MET kinase?

Q. Advanced

- Template Selection : Use the crystal structure of MET bound to LY2801653 (PDB: 4MKC) for docking simulations .

- Flexible Residues : Allow side-chain flexibility for residues Y1230 and D1228 in the ATP-binding pocket .

- Validation : Compare predicted binding poses with experimental data (e.g., hydrogen bonds with E1127 and hydrophobic contacts with M1211) .

What are the common pitfalls in interpreting SAR data for dihydropyridine derivatives?

Q. Advanced

- Conformational Flexibility : Overlooked rotameric states (e.g., dihydropyridine ring puckering) may lead to false SAR conclusions. Use molecular dynamics simulations to account for flexibility .

- Off-Target Effects : Compounds may inhibit unrelated kinases (e.g., AXL or FLT3). Perform kinome-wide profiling (e.g., using KINOMEscan) .

- Assay Conditions : Variability in cell culture media (e.g., serum content) can alter potency. Standardize to RPMI-1640 with 10% FBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.